molecular formula C27H27NO7S B12472925 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B12472925
M. Wt: 509.6 g/mol
InChI Key: VCFPAOWGJWVXJR-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both sulfonyl and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its dual functional groups, which provide a combination of properties not found in simpler compounds

Properties

Molecular Formula

C27H27NO7S

Molecular Weight

509.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(2,5-dimethylanilino)-4-oxobutanoate

InChI

InChI=1S/C27H27NO7S/c1-18-5-12-23(13-6-18)36(32,33)35-22-10-8-21(9-11-22)25(29)17-34-27(31)15-14-26(30)28-24-16-19(2)4-7-20(24)3/h4-13,16H,14-15,17H2,1-3H3,(H,28,30)

InChI Key

VCFPAOWGJWVXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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